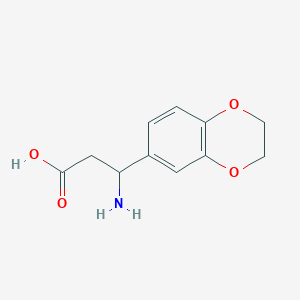

3-氨基-3-(2,3-二氢-1,4-苯并二氧杂环-6-基)丙酸

描述

“3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid” is a compound with the CAS Number: 138621-63-3 and a molecular weight of 223.23 . Its IUPAC name is 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-beta-alanine .

Synthesis Analysis

The synthesis of compounds that combine sulfonamide and benzodioxane fragments in their framework has been reported . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.科学研究应用

Anticonvulsant Activity

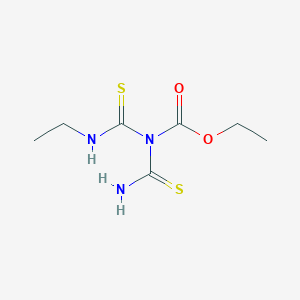

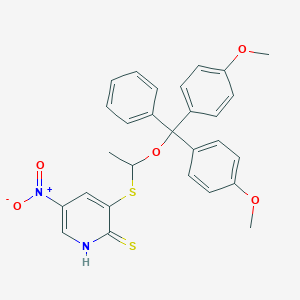

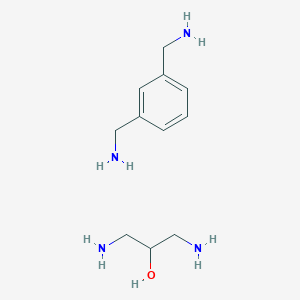

The compound has been used in the synthesis of new amino amides and amino esters, which have shown promising anticonvulsant activity . This is achieved through the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile, which gives the corresponding carboxylic acid. This acid is then converted to carbonyl chloride, which reacts with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to afford new amino amides and amino esters .

Ligands for Sigma Receptors

3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, which can be synthesized from this compound, represent a novel class of ligands for sigma receptors . They have nanomolar affinity to the σ1 subtype. This property might promote the development of agents for cardiovascular, neurodegenerative, and proliferative pathologies .

Antiviral Activity

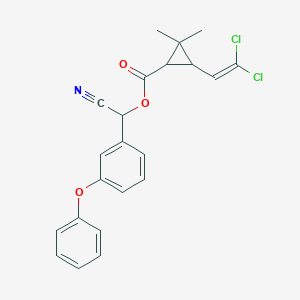

Compounds derived from “3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid” have exhibited substantial antiviral activity .

Antihypertensive Activity

3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, synthesized from this compound, have demonstrated interesting antihypertensive effects .

Anti-inflammatory Activity

These compounds have also shown anti-inflammatory effects .

Diuretic Activity

Another application of these compounds is their diuretic effects .

Antiproliferative Activity

They have also shown antiproliferative activity, which could be useful in the development of anticancer drugs .

安全和危害

作用机制

Target of Action

The primary targets of 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid are cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.

Mode of Action

This compound interacts with its targets by inhibiting their activity . The inhibition of cholinestrases prevents the breakdown of acetylcholine, a neurotransmitter, leading to increased levels of acetylcholine. The inhibition of lipoxygenase enzymes disrupts the synthesis of leukotrienes, which are involved in inflammatory responses.

Biochemical Pathways

The affected pathways include the cholinergic pathway and the arachidonic acid pathway . The increased levels of acetylcholine in the cholinergic pathway can enhance nerve transmission. The disruption of leukotriene synthesis in the arachidonic acid pathway can reduce inflammation.

Pharmacokinetics

The compound’s molecular weight of 22323 suggests that it may have good bioavailability .

Result of Action

The compound’s action results in enhanced nerve transmission due to increased acetylcholine levels and reduced inflammation due to decreased leukotriene synthesis . It has also shown antibacterial activity, inhibiting bacterial biofilm growth .

属性

IUPAC Name |

3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGUEQZBLIGCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393426 | |

| Record name | 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

CAS RN |

138621-63-3 | |

| Record name | 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

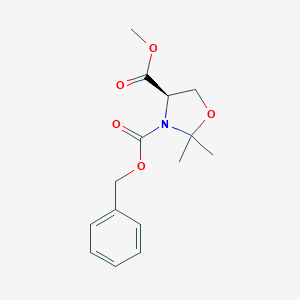

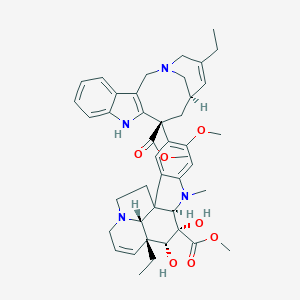

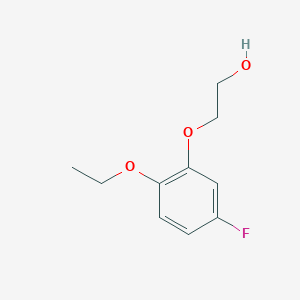

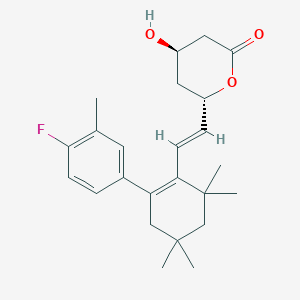

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。